N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

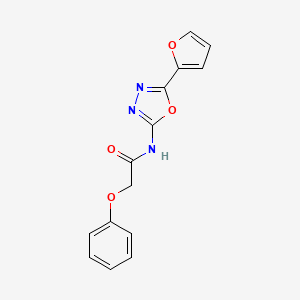

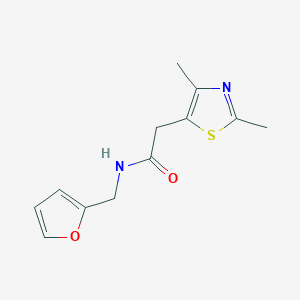

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule that contains a furan ring, an oxadiazole ring, and a phenoxyacetamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Phenoxyacetamide refers to a functional group consisting of a phenyl group (a six-carbon aromatic ring), an oxygen atom, and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The furan and oxadiazole rings are likely to contribute to the compound’s aromaticity . The phenoxyacetamide group may also influence the compound’s overall structure .

科学研究应用

高能材料的开发

与 N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)-2-苯氧基乙酰胺 相关的化合物的一个显着应用是在高能材料领域。例如,基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的三唑衍生物已被合成并表征为其作为不敏感的高能材料的潜力。这些化合物表现出中等热稳定性,并且对冲击和摩擦不敏感,这是用于各种应用(包括军事和民用部门的炸药和推进剂)的高能材料的理想特性 (Yu 等,2017)。

药物化学和药理学

酪氨酸酶抑制剂

在药物化学中,呋喃-恶二唑结构杂化物已被研究其治疗潜力。一系列新型的苯并呋喃-恶二唑分子显示出显着的酪氨酸酶抑制活性,可用于开发皮肤美白剂和恶性黑色素瘤抗癌药物。这些分子表现出比标准药物抗坏血酸更好的疗效,表明它们作为进一步药物开发的先导物的潜力 (Irfan 等,2022)。

药物开发计划

呋喃分子在药物开发计划中的应用已被审查,重点关注已达到临床或临床前阶段的计划。已发现这些分子可以增强物理性质和生物活性,证明了杂环在药物化学中的重要作用 (Mancini 等,2021)。

作用机制

Target of Action

Similar compounds, such as nitrofurans, have been known to target proteins like aldose reductase .

Mode of Action

It’s worth noting that compounds with similar structures, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have been proven to be effective bactericides, pesticides, and fungicides . They exhibit diverse pharmacological activities such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .

Biochemical Pathways

Derivatives of 1,3,4-oxadiazole are known to have a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The synthesis of similar compounds has been achieved under specific conditions, such as temperature and ph .

属性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBYZZROOJYVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330511 |

Source

|

| Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

851095-61-9 |

Source

|

| Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)

![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)

![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)

![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B2384392.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)